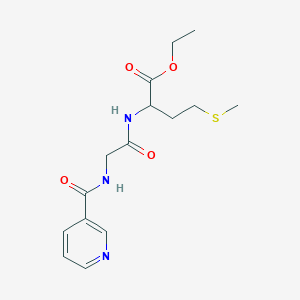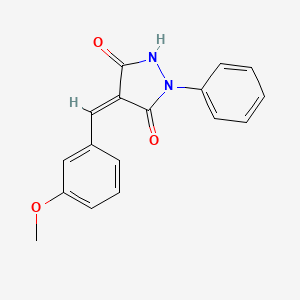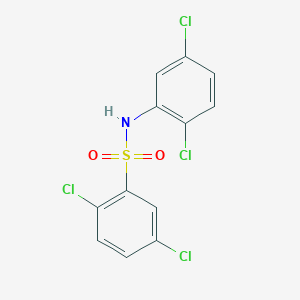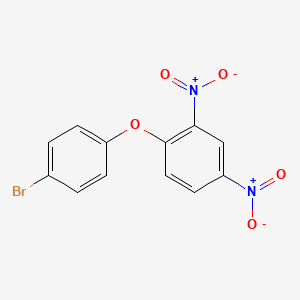![molecular formula C18H16N2O4S B11693182 3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)
3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a furan ring, a sulfonamide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfonamide: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine to form the furan-2-ylmethyl sulfonamide.
Coupling with Benzamide: The furan-2-ylmethyl sulfonamide is then coupled with N-phenylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
N-Phenylbenzamide: Lacks the sulfonamide group but shares the benzamide moiety.
Furan-2-ylmethylamine: Contains the furan ring and amine group but lacks the sulfonamide and benzamide moieties.
Uniqueness
3-{[(FURAN-2-YL)METHYL]SULFAMOYL}-N-PHENYLBENZAMIDE is unique due to the combination of the furan ring, sulfonamide group, and benzamide moiety. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
Properties
Molecular Formula |
C18H16N2O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)-N-phenylbenzamide |
InChI |
InChI=1S/C18H16N2O4S/c21-18(20-15-7-2-1-3-8-15)14-6-4-10-17(12-14)25(22,23)19-13-16-9-5-11-24-16/h1-12,19H,13H2,(H,20,21) |
InChI Key |
VFQPLEJOOLNBTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methylene]-4-methylbenzenesulfonamide](/img/structure/B11693100.png)
![3-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11693103.png)

![Ethyl 4-phenyl-2-[(2,2,2-trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B11693125.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)


